3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid
Description
Significance of Benzoic Acid Scaffolds in Medicinal Chemistry
The benzoic acid scaffold is a fundamental building block in the design of bioactive molecules. researchgate.netpreprints.orgbenthamscience.com Its prevalence stems from its ability to act as a versatile anchor for various functional groups, enabling the exploration of chemical space and the optimization of interactions with biological targets. The carboxylic acid group of benzoic acid is ionizable at physiological pH, which can enhance aqueous solubility and provide a key interaction point, such as a hydrogen bond donor or acceptor, with protein residues. chemicalbook.com This moiety is present in a wide array of natural products and synthetic drugs, demonstrating its broad utility. researchgate.netpreprints.org For instance, benzoic acid derivatives are found in drugs with applications ranging from diuretics to analgesics. researchgate.net The rigid, planar structure of the benzene (B151609) ring also serves as a scaffold to orient substituents in a defined three-dimensional arrangement, which is crucial for specific binding to target proteins. researchgate.net
Role of Sulfonamide Moieties in Bioactive Compounds
The sulfonamide moiety is another cornerstone of medicinal chemistry, renowned for its presence in a wide spectrum of therapeutic agents. eurekaselect.comresearchgate.netajchem-b.com This functional group is a key component of sulfa drugs, the first class of synthetic antimicrobial agents. ajchem-b.com Beyond their antibacterial properties, sulfonamides exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and diuretic effects. eurekaselect.comajchem-b.comresearchgate.net The sulfonamide group can act as a bioisostere of a carboxylic acid, offering similar hydrogen bonding capabilities but with different physicochemical properties, such as increased metabolic stability. nih.gov The tetrahedral geometry of the sulfur atom and the ability of the sulfonamide nitrogen and oxygens to participate in hydrogen bonding make it a critical pharmacophore for interacting with various enzymes and receptors. researchgate.net
Overview of Pyrrolidine-Containing Structures in Drug Discovery
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery. nih.govfrontiersin.orgnih.gov Its non-planar, three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, which can lead to highly specific and potent interactions with biological targets. nih.gov This structural feature is advantageous for exploring the complex topographies of protein binding sites. nbinno.com The pyrrolidine motif is found in numerous natural products and FDA-approved drugs, highlighting its importance. frontiersin.orgnih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, and its basicity can be modulated to fine-tune the pharmacokinetic properties of a molecule. pharmablock.com The incorporation of a pyrrolidine ring can also enhance a compound's aqueous solubility and metabolic stability. pharmablock.com
Contextualizing 3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic Acid within Emerging Compound Classes
While specific research on this compound is not extensively documented in publicly available literature, its structure places it within an emerging class of compounds that combine the aforementioned key motifs. The molecule consists of a central biphenyl-like core where one phenyl ring is substituted with a carboxylic acid and the other with a pyrrolidinylsulfonyl group. This architecture suggests a potential for multitarget interactions or a unique pharmacological profile arising from the synergistic contribution of its components.
Based on the known activities of related sulfonylbenzoic acid derivatives and compounds containing pyrrolidine, it is plausible that this compound could be investigated for a variety of biological activities. For instance, compounds with similar structural features have been explored as inhibitors of various enzymes or as modulators of receptor function. The specific substitution pattern of this compound, with the meta-substituted benzoic acid and the para-substituted sulfonylpyrrolidine, will dictate its precise three-dimensional shape and electronic properties, which are key determinants of its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₄S |
| Molecular Weight | 331.39 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Exact Mass | 331.0878 g/mol |
| Topological Polar Surface Area | 84.6 Ų |
| Note: These properties are computationally predicted and may vary from experimental values. |
Table 2: Summary of Structural Motifs and Their Significance
| Structural Motif | Key Features | Potential Roles in Bioactivity |
| Benzoic Acid | Aromatic carboxylic acid | Anchor for target binding, enhances solubility, hydrogen bonding. researchgate.netchemicalbook.com |
| Sulfonamide | SO₂NH group | Bioisostere of carboxylic acid, metabolically stable, hydrogen bonding. nih.gov |
| Pyrrolidine | Saturated nitrogen heterocycle | 3D structural element, basic center, modulates pharmacokinetics. nih.govpharmablock.com |
The exploration of compounds like this compound is a testament to the ongoing efforts in medicinal chemistry to design novel molecules with tailored properties. Future research will be necessary to synthesize and evaluate this compound to determine its actual biological activities and therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)15-5-3-4-14(12-15)13-6-8-16(9-7-13)23(21,22)18-10-1-2-11-18/h3-9,12H,1-2,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWNHPFECUXSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683424 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-92-7 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Ligand Design Studies of 3 4 Pyrrolidinylsulfonyl Phenyl Benzoic Acid Derivatives
Design Rationale for Structural Modifications
The strategic modification of the lead compound aims to enhance potency, selectivity, and pharmacokinetic properties. Computational modeling and docking studies often guide the medicinal chemistry approach, allowing for the rational design of derivatives with improved biological activity. In analogous series of sulfamoyl benzoic acid compounds, modifications are typically targeted at three key regions: the acidic "head," the linker, and the "tail" group. nih.gov
The benzoic acid portion of the molecule is a critical pharmacophore, often responsible for key interactions with biological targets. The position and nature of substituents on this ring can significantly influence acidity, electronic distribution, and binding affinity.
Studies on various benzoic acid derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can modulate biological activity. For instance, in some series of benzoic acid derivatives, strong electron-donating groups on the benzene (B151609) ring, coupled with average lipophilicity, were found to be important for potent activity. The strategic placement of functional groups can facilitate interactions with polar amino acid residues within a target's binding site.
Furthermore, the inhibitory activity of benzoic acid derivatives can be influenced by the presence and position of substituents. For example, in a series of fluorinated benzenesulfonamides, the specific arrangement of the benzoic acid in relation to other parts of the molecule was crucial for its inhibitory effect on amyloid-beta aggregation. nih.gov
Table 1: Effect of Substituents on the Benzoic Acid Moiety in Analogous Compounds
| Substituent Position | Type of Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| para | Electron-donating | Increased potency in some series | |
| ortho, para | Fluorine | Modulated amyloid-beta aggregation inhibition | nih.gov |
This table is generated based on data from analogous benzoic acid derivatives and may not be directly representative of 3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid.
The pyrrolidinylsulfonyl group is a key feature, contributing to the molecule's polarity and hydrogen bonding capacity. Structure-activity relationship studies on related bis-sulfonamides have demonstrated that modifications to the sulfonamide moiety can significantly impact biological activity. researchgate.net
In the design of sulfamoyl benzoic acid analogues, the sulfonamide group has been used as an isosteric replacement for other functionalities, which can lead to compounds with high potency and specificity for their targets. nih.gov The nature of the substituent on the sulfonamide nitrogen can be critical. For example, in a series of N-substituted 4-sulfamoylbenzoic acid derivatives, the addition of a second substituent at the sulfonamide nitrogen was found to increase inhibitory effect on certain enzymes. researchgate.net
Synthesis of Analogs for SAR Exploration
The synthesis of analogs of this compound for SAR studies typically involves multi-step reaction sequences. A common strategy for creating the biphenyl (B1667301) core is the Suzuki-Miyaura coupling reaction. researchgate.net
For the synthesis of related 3-(sulfamoyl)benzoic acid derivatives, a general route involves the chlorosulfonylation of a substituted benzoic acid, followed by reaction with an amine. semanticscholar.org For instance, a substituted benzoic acid can be treated with chlorosulfonic acid, and the resulting 3-(chlorosulfonyl)benzoic acid derivative is then reacted with ammonium (B1175870) hydroxide (B78521) to yield the 3-(sulfamoyl)benzoic acid. semanticscholar.org
A general synthetic route could be:
Sulfonylation: Reaction of a suitable benzoic acid derivative with a sulfonating agent.
Amidation: Coupling of the resulting sulfonyl chloride with pyrrolidine (B122466).
Coupling: A cross-coupling reaction, such as Suzuki coupling, to link the two phenyl rings.
Correlation of Structural Features with Biological Potency In Vitro
The in vitro biological potency of derivatives is highly dependent on their structural features. Quantitative structure-activity relationship (QSAR) studies on related benzenesulfonamide (B165840) derivatives have been used to correlate physicochemical parameters with inhibitory activities against various enzyme isoforms. nanobioletters.com
In studies of analogous benzoic acid derivatives, a hydrophobic phenyl core was found to be important for occupying nonpolar areas on the surface of target proteins. In a series of fluorinated benzenesulfonamides, a detailed SAR revealed that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and the benzoic acid was necessary for activity. nih.gov
Table 2: In Vitro Potency of Selected Analogous Sulfonamide Derivatives
| Compound Class | Target | Key Structural Features | Potency Range | Reference |
|---|---|---|---|---|
| Sulfamoyl benzoic acid analogues | LPA2 receptor | Specific head, linker, and tail groups | Subnanomolar to picomolar EC50 | nih.gov |
| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | Carbonic Anhydrase Isoforms | Triazole-sulfamoylbenzamide core | Nanomolar Ki values | semanticscholar.org |
This table presents data from structurally related compound classes to illustrate general SAR principles.
Conformational Analysis and Bioactive Conformations
The conformational flexibility of the this compound scaffold, particularly the rotation around the bond connecting the two phenyl rings, plays a crucial role in determining its bioactive conformation. The dihedral angle between the phenyl rings dictates the spatial relationship between the benzoic acid and the pyrrolidinylsulfonyl group.
Conformational analysis of biphenyl systems reveals that the energetic barrier to rotation around the central bond is influenced by steric interactions between substituents on the rings. ic.ac.uk For biphenyl itself, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 45 degrees, which is a balance between stabilizing π-π overlap and destabilizing steric repulsion between the ortho-hydrogens. ic.ac.uk The introduction of substituents can shift this energetic balance, favoring different conformations.
Computational studies and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to understand the preferred conformations in solution. Identifying the bioactive conformation is key to designing more rigid analogs that are "pre-organized" for binding, which can lead to enhanced potency and selectivity.
Pharmacophore Elucidation for Target Interaction
The elucidation of a pharmacophore model for a specific chemical scaffold is a critical step in understanding the potential interactions with a biological target and in guiding the design of new, more potent derivatives. For this compound, a hypothetical pharmacophore model can be proposed based on its distinct structural features. This model highlights the key chemical functionalities that are likely essential for molecular recognition and binding to a target protein.
The proposed pharmacophore model for this compound and its derivatives incorporates several key features:
A Hydrogen Bond Acceptor/Anionic Center: The carboxylic acid group on the benzoic acid ring is a prominent feature. At physiological pH, this group can be deprotonated, acting as a potent hydrogen bond acceptor or as an anionic center, allowing for strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's binding pocket.
Aromatic/Hydrophobic Regions: The molecule contains two phenyl rings, which represent significant hydrophobic regions. These rings can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar amino acid residues (e.g., phenylalanine, tyrosine, tryptophan, leucine, valine) within the target's active site. The relative orientation of these two rings is crucial for optimal fitting into the binding pocket.
A Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. These can form crucial hydrogen bonds with hydrogen bond donor residues (e.g., serine, threonine, asparagine, glutamine) in the protein, contributing to the binding affinity and specificity.
Based on these features, a hypothetical 3D arrangement of these pharmacophoric points can be constructed to define the spatial requirements for a ligand to bind effectively to its target. This model can then be used in virtual screening campaigns to identify new compounds with similar pharmacophoric features or to guide the rational design of novel analogs with improved activity.
The following table details the structure-activity relationship (SAR) for a series of related 3-sulfonamido benzoic acid derivatives, which share a similar core structure with this compound. The data illustrates how modifications to different parts of the molecule can influence its biological activity, in this case, as P2Y14R antagonists. nih.gov
| Compound | R1 | R2 | IC50 (nM) |
|---|---|---|---|
| 1 | H | Phenyl | 580 ± 25 |
| 2 | H | 4-Fluorophenyl | 250 ± 15 |
| 3 | H | 4-Chlorophenyl | 180 ± 10 |
| 4 | H | 4-Methylphenyl | 450 ± 20 |
| 5 | CH3 | Phenyl | 620 ± 30 |
| 6 | CH3 | 4-Fluorophenyl | 280 ± 18 |
| 7 | CH3 | 4-Chlorophenyl | 210 ± 12 |
| 8 | H | Cyclohexyl | >1000 |
| 25l | H | Naphthyl | 5.6 ± 0.3 |
The SAR data from these analogs provide valuable insights that are consistent with the proposed pharmacophore model. For instance, the nature of the substituent on the terminal phenyl ring (R2) significantly impacts activity, with electron-withdrawing groups like fluorine and chlorine generally leading to higher potency. nih.gov This suggests that this region of the molecule is sensitive to electronic and steric effects. The replacement of the aromatic ring with a non-aromatic cyclohexyl group resulted in a significant loss of activity, highlighting the importance of the aromatic feature for binding, likely through π-π interactions. nih.gov The exceptional potency of the naphthyl derivative (25l) suggests that extending the aromatic system can lead to enhanced interactions within the binding site. nih.gov These findings help to refine the pharmacophore model and provide a rational basis for the design of future derivatives with potentially improved biological activity.
Mechanistic Investigations of 3 4 Pyrrolidinylsulfonyl Phenyl Benzoic Acid in Biological Systems
Identification of Putative Biological Targets
Comprehensive searches of scientific literature and databases did not yield specific studies on the identification of putative biological targets for 3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid. The following subsections detail the lack of available information regarding common methodologies for target identification.
Affinity-Based Probes and Proteomic Approaches
There are no available studies in the reviewed scientific literature that describe the use of affinity-based probes or broader proteomic approaches to identify the biological targets of this compound. Methodologies such as chemical proteomics, which utilize small-molecule probes to map drug-protein interactions within a complex biological system, have not been reported for this specific compound.
Enzyme Inhibition Studies
No specific enzyme inhibition studies for this compound have been published in the accessible scientific literature. Consequently, there is no data available on its inhibitory activity (e.g., IC50 or Ki values) against any particular enzyme, nor is there information on its mechanism of inhibition (e.g., competitive, non-competitive).
Receptor Binding Assays
Information regarding the direct binding of this compound to any specific biological receptors is not available in the current scientific literature. Receptor binding assays, which are fundamental in determining the affinity and selectivity of a compound for its targets, have not been reported for this molecule.
Molecular and Cellular Mechanisms of Action
Consistent with the absence of identified biological targets, there is no published research detailing the molecular and cellular mechanisms of action for this compound.
Downstream Signaling Pathway Modulation
There are no studies available that investigate the effects of this compound on intracellular signaling pathways. Research into how this compound might modulate the activity of signaling cascades, such as phosphorylation events or the regulation of transcription factors, has not been documented.
Interaction with Cellular Processes
The effects of this compound on cellular processes remain uncharacterized in the scientific literature. There is no available data on its impact on cellular functions such as proliferation, apoptosis, differentiation, or metabolic regulation.
Phenotypic Screening and Follow-up Mechanistic Studies
Phenotypic screening is a critical approach in drug discovery that identifies compounds inducing a desired change in cellular or organismal phenotype without a preconceived target. nih.govfrontiersin.org Should this compound be subjected to such a screening campaign, the process would involve exposing various cell lines or model organisms to the compound and monitoring for specific phenotypic outcomes.
Follow-up mechanistic studies would be essential to deconvolute the molecular mechanism underlying any observed phenotype. These studies could involve target identification techniques such as affinity chromatography, expression profiling, or genetic screening to pinpoint the protein(s) with which the compound interacts.
Table 1: Hypothetical Phenotypic Screening Data for this compound
| Cell Line | Phenotypic Assay | Observed Effect | Potency (EC50) |
| Cancer Cell Line A | Anti-proliferation | Growth Inhibition | Data not available |
| Neuronal Cell Line B | Neurite Outgrowth | Promotion of Outgrowth | Data not available |
| Immune Cell Line C | Cytokine Production | Modulation | Data not available |
Allosteric Modulation and Orthosteric Binding Site Characterization
Once a biological target for this compound is identified, further studies would be necessary to characterize the nature of its interaction. A key aspect of this characterization is determining whether the compound binds to the primary, or orthosteric, site of the target protein, or to a secondary, allosteric site. nih.gov
Orthosteric binders typically compete with the endogenous ligand of the target, while allosteric modulators bind to a different site, inducing a conformational change that alters the target's activity. nih.govnih.gov Radioligand binding assays are a common method to investigate these binding modes. By assessing the ability of this compound to displace a known orthosteric ligand, researchers could infer its binding site.
Table 2: Hypothetical Binding Assay Data for this compound
| Target Protein | Assay Type | Known Ligand | Binding Mode | Affinity (Ki) |
| Target X | Radioligand Competition | Orthosteric Ligand Y | Data not available | Data not available |
| Target X | Functional Assay | Endogenous Agonist Z | Data not available | Data not available |
Ligand-Target Complex Structural Analysis (e.g., Crystallography, Cryo-EM)
To gain a definitive understanding of how this compound interacts with its target at the atomic level, structural biology techniques would be employed. X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are powerful methods for determining the three-dimensional structure of a protein-ligand complex. nih.gov
Resolving the crystal or cryo-EM structure of the this compound-target complex would reveal the precise binding pocket, the key amino acid residues involved in the interaction, and any conformational changes induced in the protein upon ligand binding. This structural information is invaluable for understanding the mechanism of action and for guiding further structure-activity relationship (SAR) studies to optimize the compound's properties.
Table 3: Hypothetical Structural Analysis Data for this compound-Target Complex
| Technique | Target Protein | Resolution | Key Interacting Residues | PDB ID |
| X-ray Crystallography | Target X | Data not available | Data not available | Data not available |
| Cryo-EM | Target X | Data not available | Data not available | Data not available |
Computational Chemistry and in Silico Approaches for 3 4 Pyrrolidinylsulfonyl Phenyl Benzoic Acid
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, this method can be employed to identify potential biological targets and to understand the key molecular interactions that govern its binding affinity.
The process involves generating a three-dimensional structure of the compound and docking it into the binding sites of various known protein targets. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. Studies on structurally related compounds, such as 3-(phenylsulfonamido)benzoic acids, have successfully utilized molecular docking to assess protein-ligand interactions. researchgate.net For this compound, the benzoic acid moiety, the central phenyl ring, the sulfonyl group, and the pyrrolidine (B122466) ring would all be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues within a target's active site.
Table 1: Potential Interacting Residues and Interaction Types for this compound
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Benzoic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |
| Phenyl Rings | Pi-Pi Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Sulfonyl Group | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |
| Pyrrolidine Ring | Hydrophobic Interactions, van der Waals Forces | Alanine, Valine, Leucine, Isoleucine |
The prediction of these interactions is crucial for understanding the compound's mechanism of action and for guiding further optimization of its structure to enhance binding potency and selectivity.
Molecular Dynamics Simulations of Compound-Target Complexes
To further refine the understanding of the stability and dynamics of the ligand-target complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the compound's behavior within the binding pocket of a target protein over time, taking into account the flexibility of both the ligand and the protein.
For a complex of this compound and a potential target protein, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, and physiological temperature and pressure). The simulation would then track the atomic movements over a specific timeframe, providing insights into the stability of the binding pose, the persistence of key interactions, and any conformational changes that may occur upon binding. Analysis of MD trajectories can reveal important information about the binding free energy and the role of specific residues in anchoring the ligand. Such simulations have been effectively used to analyze the behavior of various small molecules within protein binding sites. nih.govnih.govmdpi.comresearchgate.netetflin.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a class of compounds that includes this compound, it is possible to predict the activity of new, unsynthesized analogs.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed activity. For instance, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that factors such as hydrophobicity and molar refractivity can influence inhibitory activity. nih.gov A similar approach could be applied to a series of analogs of this compound to identify the key structural features that contribute to its biological effect.
In Silico Prediction of Compound Properties Relevant to Biological Activity
In silico methods are invaluable for predicting a range of properties of this compound that are crucial for its biological activity, including binding affinity and selectivity.
Binding Affinity: Computational methods such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate predictions of binding affinity than docking scores alone. These methods calculate the free energy change associated with the binding of a ligand to a protein. While computationally intensive, they offer a higher level of accuracy in predicting the potency of a compound. uomustansiriyah.edu.iq
Selectivity: Predicting the selectivity of a compound for its intended target over other related proteins is a critical aspect of drug design. This can be achieved by performing docking and free energy calculations for this compound against a panel of on-target and off-target proteins. By comparing the predicted binding affinities, it is possible to estimate the compound's selectivity profile. The pyrrolidine scaffold is a versatile element in drug discovery, and its conformation can significantly influence selectivity. unipa.it
Table 2: Predicted Physicochemical Properties of this compound Relevant to Biological Activity
| Property | Predicted Value/Range | Significance |
| Molecular Weight | ~345 g/mol | Adherence to Lipinski's Rule of Five |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with target |
| Hydrogen Bond Acceptors | 5 | Potential for specific interactions with target |
| Polar Surface Area | ~85 Ų | Influences cell penetration and oral bioavailability |
Note: These are estimated values and can vary depending on the prediction software used.
Virtual Screening for Analog Discovery and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, this approach can be used in two primary ways: to discover novel analogs with improved properties and to guide lead optimization.
In analog discovery, a virtual library of compounds structurally similar to this compound can be screened against its putative target. This can lead to the identification of new derivatives with potentially higher potency, improved selectivity, or better pharmacokinetic profiles.
For lead optimization, virtual screening can be used to explore modifications to the parent compound. For example, different substituents could be virtually added to the phenyl rings or the pyrrolidine moiety, and their impact on binding affinity and other properties could be computationally assessed before committing to chemical synthesis. This iterative process of in silico design and evaluation significantly accelerates the optimization of a lead compound. The use of pyrrolidine rings as molecular motifs is a common strategy in the design of bioactive compounds. researchgate.netresearchgate.net
Future Perspectives and Research Directions for 3 4 Pyrrolidinylsulfonyl Phenyl Benzoic Acid
Exploration of Novel Therapeutic Applications (Conceptual, Non-Clinical)
The unique chemical architecture of 3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid suggests several conceptual, non-clinical therapeutic applications that warrant investigation. The presence of the sulfonamide group, a well-established pharmacophore, opens the door to a wide range of biological activities. nih.gov
One of the most promising areas of exploration is in the realm of anti-inflammatory agents . Phenylsulfonyl and benzoic acid derivatives have been investigated for their roles in modulating inflammatory pathways. Future research could focus on screening this compound for its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenases, or pro-inflammatory cytokines. ontosight.ai
Another conceptual application lies in antimicrobial drug discovery . The sulfonamide moiety is a classic feature of sulfa drugs, which act by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. tandfonline.com Investigating the antimicrobial spectrum of this compound against a panel of pathogenic bacteria could reveal novel antibiotic properties.
Furthermore, the structural similarity to compounds with anticancer properties suggests a potential role in oncology research. Many small molecules containing sulfonyl and carboxylic acid groups have been shown to exhibit cytotoxic effects against various cancer cell lines. Non-clinical studies could explore its impact on cell proliferation, apoptosis, and angiogenesis in cancer models.
Finally, its potential as an inhibitor of various enzymes could be explored. The sulfonyl group is known to interact with the active sites of numerous enzymes. nih.govresearchgate.net High-throughput screening against a broad range of enzymatic targets could uncover unexpected therapeutic opportunities.
Table 1: Conceptual Therapeutic Applications for this compound
| Therapeutic Area | Conceptual Target/Mechanism |
| Inflammation | Inhibition of COX enzymes, pro-inflammatory cytokines |
| Infectious Diseases | Inhibition of bacterial dihydropteroate synthase |
| Oncology | Induction of apoptosis, inhibition of angiogenesis |
| Enzymology | Broad-spectrum enzyme inhibition |
Development of Advanced Preclinical Models for Mechanistic Insight
To elucidate the potential mechanisms of action of this compound, the development and utilization of advanced preclinical models are crucial. These models can provide deeper insights beyond traditional in vitro and in vivo systems.
For investigating its anti-inflammatory potential, a variety of animal models of inflammation can be employed. ijpsr.comnih.gov These include models of acute inflammation, such as carrageenan-induced paw edema, as well as models of chronic inflammatory diseases like collagen-induced arthritis, which mimics rheumatoid arthritis. mdbneuro.comnih.gov These models allow for the assessment of the compound's effects on disease progression, inflammatory markers, and tissue damage.
To gain more detailed mechanistic insights, genetically engineered cell lines and organoid cultures could be developed. For instance, cell lines with specific genes related to inflammatory pathways knocked out or overexpressed could help identify the precise molecular targets of the compound. Three-dimensional organoid models of tissues like the gut or lung could provide a more physiologically relevant system to study its effects on inflammation and tissue function.
In silico modeling and simulation can also play a vital role. Computational docking studies could predict the binding affinity of the compound to various protein targets, helping to prioritize experimental validation. Molecular dynamics simulations can provide insights into the stability of the compound-target interactions over time.
Table 2: Advanced Preclinical Models for Studying this compound
| Model Type | Application | Potential Insights |
| Animal Models | Anti-inflammatory efficacy | In vivo effects on disease pathology and biomarkers. ijpsr.commdbneuro.com |
| Genetically Engineered Cells | Target identification | Elucidation of specific molecular targets and pathways. |
| Organoid Cultures | Physiologically relevant effects | Impact on tissue architecture and function in a 3D environment. |
| In Silico Modeling | Target prediction | Identification of potential protein binding partners. |
Integration with Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This systems biology approach allows for a holistic view of the molecular changes induced by the compound. nygen.io
Genomics and transcriptomics can be used to analyze changes in gene expression in cells or tissues treated with the compound. This can reveal the signaling pathways and cellular processes that are modulated, providing clues about its mechanism of action. For instance, in the context of inflammatory diseases, RNA sequencing could identify novel anti-inflammatory pathways affected by the compound. researchgate.netnih.gov
Proteomics can identify the proteins that directly interact with the compound or whose expression levels are altered upon treatment. This can help in identifying direct binding targets and downstream effector proteins. Techniques such as thermal proteome profiling can be employed to identify direct targets in an unbiased manner.
Metabolomics can provide a snapshot of the metabolic changes that occur in response to the compound. This is particularly relevant for understanding its effects on cellular metabolism and identifying potential biomarkers of drug response.
The integration of these different omics datasets can provide a more complete picture of the compound's biological activity and help in the identification of novel therapeutic applications and potential off-target effects. ebi.ac.ukoup.com
Potential for Rational Design of Next-Generation Analogues
The structure of this compound serves as a promising starting point for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Structure-activity relationship (SAR) studies can be conducted by systematically modifying the different parts of the molecule. For example, substitutions on the phenyl rings or modifications of the pyrrolidine (B122466) ring could be explored to enhance target engagement and biological activity. acs.org The sulfonyl group itself is a key feature that can interact with biological targets through hydrogen bonding. nih.govresearchgate.net
Computational chemistry and molecular modeling can guide the design of new analogues. By understanding the binding mode of the parent compound to its target, new molecules can be designed to optimize these interactions. This can lead to the development of more potent and selective inhibitors.
The goal of these rational design efforts would be to generate a library of related compounds with a range of biological activities. These analogues could then be screened to identify lead candidates for further preclinical development.
Unexplored Biological Pathways and Off-Target Interactions
A crucial aspect of future research will be the investigation of unexplored biological pathways and potential off-target interactions of this compound. While the sulfonamide moiety is known for its antibacterial properties, it can also interact with other biological targets, leading to both therapeutic and adverse effects. tandfonline.comdermnetnz.org
Phenotypic screening in a variety of cell-based assays can be a powerful approach to uncover novel biological activities. This involves testing the compound in assays that measure complex cellular phenotypes, such as cell migration, differentiation, or morphology, without a preconceived notion of the target.
Chemoproteomics approaches can be used to identify the full spectrum of protein targets that the compound interacts with within a cell. This can help to identify both the intended targets and any potential off-target interactions that could lead to side effects.
Understanding the off-target profile of a compound is essential for its development as a therapeutic agent. For instance, some sulfonamides have been shown to have neurological side effects due to their interaction with enzymes involved in neurotransmitter synthesis. eurekalert.org A thorough investigation of these potential interactions will be critical for the future development of this compound and its analogues.
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves sulfonylation of a benzoic acid precursor with pyrrolidine derivatives. A two-step approach is common:
Sulfonylation : React 4-chlorosulfonylbenzoic acid with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Yield optimization requires strict control of reaction time (12–24 hours), anhydrous conditions, and stoichiometric excess of pyrrolidine (1.2–1.5 eq) to minimize side reactions .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : A combination of analytical techniques is essential:
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and sulfonyl group integration | δ 7.8–8.2 ppm (aromatic protons), δ 2.8–3.2 ppm (pyrrolidine protons) |
| HPLC | Assess purity (>95%) | Retention time matching against standards |
| X-ray Crystallography | Resolve crystal packing and bond angles | Space group: P2₁/c; R-factor < 0.05 |
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions. For biological assays:
- Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (pH 7.4) to avoid precipitation.
- Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., restricted rotation of the sulfonyl group) .
- HSQC/HMBC : Correlate ambiguous proton signals with carbon shifts to confirm connectivity .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
Q. What strategies improve the compound’s stability during long-term storage or under reactive conditions?
- Methodological Answer : Degradation pathways include hydrolysis of the sulfonyl group and oxidation of the pyrrolidine ring. Mitigation strategies:
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/v) to solutions .
- Lyophilization : Convert to a stable lyophilized powder for aqueous applications .
Q. What computational methods are suitable for predicting the compound’s binding affinity in medicinal chemistry studies?
- Methodological Answer : Combine molecular docking and MD simulations:
Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases, GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential .
MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and ligand-protein interaction maps .
Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding .
Q. How can researchers design derivatives to enhance bioactivity while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) strategies include:
- Pyrrolidine Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate sulfonyl group reactivity .
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazoles or acyl sulfonamides to improve metabolic stability .
- Prodrug Approaches : Esterify the carboxylic acid for enhanced membrane permeability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may stem from assay conditions or cellular context:
- Dose-Response Curves : Compare IC₅₀ values in enzymatic vs. cell-based assays (e.g., differences in membrane permeability) .
- Off-Target Screening : Use proteome-wide affinity profiling (CETSA, thermal shift assays) to identify non-specific interactions .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Tables of Key Data
Q. Table 1. Analytical Parameters for Quality Control
| Parameter | Specification | Method Reference |
|---|---|---|
| Purity | ≥95% | HPLC (UV 254 nm) |
| Melting Point | 287–293°C | Differential Scanning Calorimetry |
| Residual Solvents | <0.1% (DMF) | GC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
